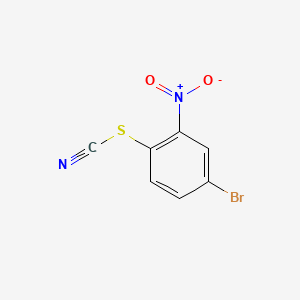

4-Bromo-2-nitro-1-thiocyanatobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-nitro-1-thiocyanatobenzene, also known as 4-BNTCB, is an organosulfur compound that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-BNTCB is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry.

Applications De Recherche Scientifique

Application in Ultrasound-Assisted Organic Synthesis

The preparation of 1-butoxy-4-nitrobenzene, closely related to 4-Bromo-2-nitro-1-thiocyanatobenzene, has been successfully carried out using ultrasonic assisted organic solvent conditions. This method, catalyzed by a new multi-site phase-transfer catalyst, demonstrates the potential of using ultrasound to enhance chemical reactions involving nitro aromatic ethers (Harikumar & Rajendran, 2014).

Synthesis of Pharmaceutical Intermediates

The compound 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene, serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. Its preparation involves the Williamson Reaction, underscoring its significance in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Enhancing Polymer Solar Cells

In the field of polymer solar cells, the introduction of a fluorescent inhibitor like 1-Bromo-4-Nitrobenzene (a compound similar to 4-Bromo-2-nitro-1-thiocyanatobenzene) into the active layer significantly improves device performance. This enhancement is achieved by reducing excitonic recombination and boosting excitonic dissociation at the donor–acceptor interface, thus facilitating better electron transfer (Fu et al., 2015).

Development of Novel Electrophilic Reactions

Research has shown that electrophilic bromination of nitrobenzene using barium tetrafluorobromate leads to the formation of 3-bromo-nitrotoluene, a process that does not require catalysts or harsh conditions. This finding has implications for the synthesis of compounds like 4-Bromo-2-nitro-1-thiocyanatobenzene, demonstrating an efficient way to introduce bromo groups into aromatic compounds (Sobolev et al., 2014).

Reactivity in Ionic Liquids

The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids. This behavior differs significantly from that in conventional non-aqueous solvents, suggesting that ionic solvents might enhance the reactivity of similar compounds (Ernst et al., 2013).

Propriétés

IUPAC Name |

(4-bromo-2-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZHZFRPAQKCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675186 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-thiocyanatobenzene | |

CAS RN |

157645-54-0 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)